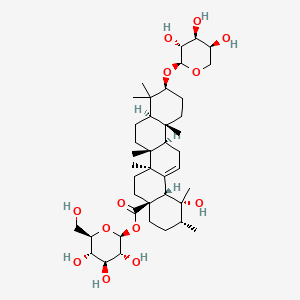

Ziyuglycoside I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ziyu-glycoside I est un composé de glycoside de triterpène isolé des racines de Sanguisorba officinalis, une plante couramment utilisée en médecine traditionnelle chinoise . Il est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et antirides . Le composé a une formule moléculaire de C41H66O13 et un poids moléculaire de 766,450 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Ziyu-glycoside I peut être synthétisé en utilisant une technique d'hydratation en couche mince. Cette méthode consiste à dissoudre la phosphatidylcholine, le cholestérol, le Ziyu-glycoside I et la vitamine E dans un solvant mixte de chloroforme-méthanol (2:1, v/v) par ultrasons . La solution résultante est ensuite soumise à une dispersion en couche mince pour former des liposomes contenant du Ziyu-glycoside I .

Méthodes de production industrielle

La production industrielle du Ziyu-glycoside I implique généralement l'extraction des racines de Sanguisorba officinalis. Les racines sont traitées à l'aide d'une chromatographie sur colonne de gel de silice et d'une chromatographie liquide haute performance (HPLC) préparative pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions

Ziyu-glycoside I subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses activités biologiques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant Ziyu-glycoside I comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées sous des conditions contrôlées de température et de pH pour garantir des rendements optimaux .

Principaux produits formés

Les principaux produits formés à partir des réactions de Ziyu-glycoside I comprennent des dérivés ayant des propriétés anti-inflammatoires et antioxydantes améliorées. Ces dérivés sont souvent utilisés dans des recherches scientifiques ultérieures et des applications pharmaceutiques .

Applications de la recherche scientifique

Ziyu-glycoside I a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

Ziyu-glycoside I exerce ses effets par le biais de diverses cibles et voies moléculaires. Il régule à la hausse l'expression du facteur de transcription 2 lié à runt (RUNX2) par l'activation de la kinase 1/2 régulée par le signal extracellulaire (ERK1/2), favorisant la différenciation des ostéoblastes et la minéralisation osseuse . De plus, il déclenche l'arrêt du cycle cellulaire et l'apoptose médiés par la voie p53, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

Ziyu-glycoside I has a wide range of scientific research applications:

Mécanisme D'action

Ziyu-glycoside I exerts its effects through various molecular targets and pathways. It upregulates the expression of runt-related transcription factor 2 (RUNX2) through the activation of extracellular signal-regulated kinase 1/2 (ERK1/2), promoting osteoblast differentiation and bone mineralization . Additionally, it triggers cell cycle arrest and apoptosis mediated by the p53 pathway, making it a potential candidate for cancer therapy .

Comparaison Avec Des Composés Similaires

Ziyu-glycoside I est unique parmi les glycosides de triterpène en raison de sa forte activité hémostatique. Des composés similaires comprennent :

- Citronellol-1-O-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside

- Géraniol-1-O-α-L-arabinofuranosyl-(1→6)-β-D-glucopyranoside

- Acide 3β-[(α-L-arabinopyranosyl)oxy]-19α-hydroxyoléan-12-ène-28-oïque 28-β-D-glucopyranoside Ces composés partagent des structures glycosidiques similaires mais diffèrent dans leurs activités biologiques et leurs applications spécifiques .

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(49)54-34-31(48)29(46)28(45)23(18-42)52-34)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-33-30(47)27(44)22(43)19-51-33/h8,20,22-34,42-48,50H,9-19H2,1-7H3/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHBFWOEFOZHMK-MLHVESHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1(C)O)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does Ziyuglycoside I exert its anti-tumor effects?

A1: Research suggests that this compound inhibits the proliferation of various cancer cell lines, including triple-negative breast cancer (TNBC) cells [, , , ]. This effect is attributed to multiple mechanisms:

- Induction of cell cycle arrest: this compound induces G2/M phase arrest, halting cell cycle progression and preventing tumor growth [].

- Intrinsic and extrinsic apoptosis: It activates both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways, ultimately leading to cancer cell death [, ].

- Upregulation of p53: this compound increases the expression and stability of the tumor suppressor protein p53, a critical regulator of cell cycle arrest and apoptosis. This upregulation is achieved through downregulation of pS166-Mdm2 and upregulation of phosphorylated and acetylated p53 [, ].

Q2: What is the role of this compound in hematopoiesis?

A2: Studies demonstrate that this compound exhibits hematopoietic activity, promoting the production of blood cells [, , ]. The mechanisms underlying this effect include:

- Promotion of hematopoietic stem cell (HSC) survival: this compound enhances HSC survival through the activation of focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (Erk1/2) signaling pathways [, ].

- Modulation of cytokine production: It downregulates the secretion of hematopoiesis-suppressive cytokines, such as macrophage inflammatory protein 2 (MIP-2), platelet factor 4 (PF4), and P-selectin, in the bone marrow [].

- Promotion of autophagy: Research suggests that this compound can promote autophagy in HSCs, contributing to its protective effects against myelosuppression [].

Q3: How does this compound contribute to the treatment of rheumatoid arthritis?

A3: this compound has shown promising results in alleviating symptoms of collagen-induced arthritis (CIA) in mice, a model for rheumatoid arthritis [, ]. The compound appears to:

- Regulate Th17/Treg balance: Ziyu I reduces the differentiation of pro-inflammatory Th17 cells while promoting the activity of immunosuppressive Treg cells, contributing to a balanced immune response and reduced inflammation [].

- Inhibit mTOR activation: It interacts with protein kinase B (Akt) to inhibit the activation of the mTOR pathway, a key regulator of T cell differentiation and function. This inhibition leads to decreased Th17 cell differentiation and reduced inflammation [].

- Inhibit plasma cell expansion: Ziyu I may also exert its anti-arthritic effects by inhibiting the expansion of plasma cells, specialized immune cells that produce antibodies, potentially contributing to the reduction of inflammation and joint damage [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C51H82O23, and its molecular weight is 1047.2 g/mol [, , ].

Q5: What analytical methods are commonly employed for the characterization and quantification of this compound?

A5: Several analytical techniques are used to characterize and quantify this compound:

- High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as evaporative light scattering detection (ELSD) [] or mass spectrometry (MS) [, , , ], is frequently used to separate and quantify this compound in complex mixtures.

- Ultra-high-performance liquid chromatography (UHPLC): UHPLC-MS/MS offers enhanced sensitivity and resolution for the analysis of this compound and its metabolites in biological samples [, , ].

- Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for structural elucidation and confirmation of this compound [, , ].

Q6: What are the key considerations for analytical method validation for this compound?

A6: Validation of analytical methods for this compound involves assessing parameters such as:

- Linearity: Evaluating the linear relationship between the analyte concentration and the detector response [, , ].

- Accuracy: Determining the closeness of the measured values to the true value [, , ].

- Precision: Assessing the degree of agreement among repeated measurements [, , ].

- Recovery: Evaluating the efficiency of analyte extraction from the sample matrix [, , ].

- Specificity: Ensuring that the method selectively measures this compound in the presence of other components [, ].

Q7: What is the bioavailability of this compound?

A7: this compound exhibits low oral bioavailability, estimated at 2.6% []. This low bioavailability is attributed to its poor solubility and permeability [].

Q8: What strategies have been explored to enhance the bioavailability of this compound?

A8: To improve its bioavailability, researchers have investigated several formulation and drug delivery strategies:

- Self-microemulsifying drug delivery systems (SMEDDS): ZgI-loaded SMEDDS significantly enhanced the solubility, intestinal absorption, and oral bioavailability of this compound, resulting in a 6.94-fold increase in absolute bioavailability compared to the free drug [].

- TPGS-modified long-circulating liposomes: Incorporating this compound into TPGS-modified liposomes enhanced its encapsulation efficiency, prolonged its half-life, and improved its therapeutic efficacy in treating myelosuppression [].

- Gold nanoparticles: Coating gold nanoparticles with SH-PEG-NH2 and loading them with this compound showed enhanced autophagy promotion in hematopoietic stem cells, highlighting their potential for myelosuppression therapy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-[(methylsulfonyl)oxy]-gamma-phenylbenzenepropanol 1-Methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)